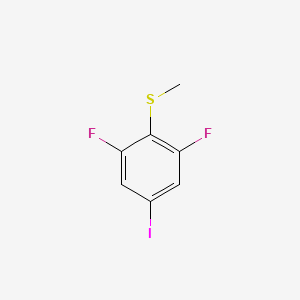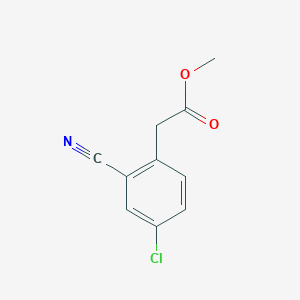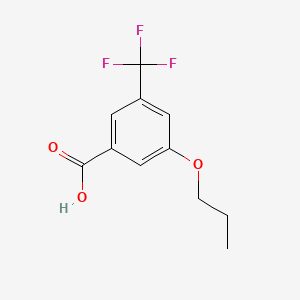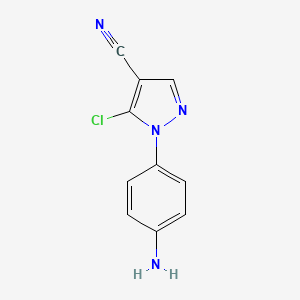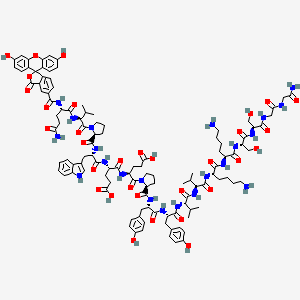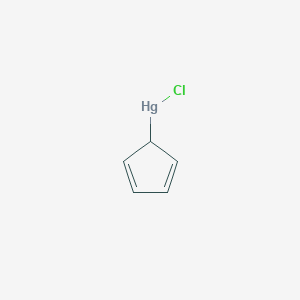
Cyclopentadien-5-yl mercuric chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadien-5-yl mercuric chloride is an organomercury compound with the chemical formula C₅H₅ClHg. It is a coordination compound where the cyclopentadienyl ligand is bonded to a mercury atom, which is also bonded to a chloride ion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentadien-5-yl mercuric chloride can be synthesized through the reaction of cyclopentadiene with mercuric chloride. The reaction typically involves the following steps:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride (NaH) to form the cyclopentadienyl anion (C₅H₅⁻).
Reaction with Mercuric Chloride: The cyclopentadienyl anion is then reacted with mercuric chloride (HgCl₂) to form this compound.
The reaction conditions usually involve an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentadien-5-yl mercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and forming different products.
Cyclization Reactions: The compound can participate in cyclization reactions, forming complex cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and phosphines. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury compounds, while oxidation and reduction reactions can produce different mercury species.
Wissenschaftliche Forschungsanwendungen
Cyclopentadien-5-yl mercuric chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures and organomercury compounds.
Biology: The compound is used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research on the compound’s potential therapeutic applications, including its use in developing mercury-based drugs.
Industry: It is used in the production of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopentadien-5-yl mercuric chloride involves the interaction of the mercury center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to changes in the electronic structure and reactivity of the mercury center. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadien-5-yl mercuric chloride can be compared with other similar organomercury compounds, such as:
Cyclopentadienylmercury (C₅H₅Hg): Similar structure but lacks the chloride ion.
Methylmercury Chloride (CH₃HgCl): Contains a methyl group instead of the cyclopentadienyl ligand.
Phenylmercury Chloride (C₆H₅HgCl): Contains a phenyl group instead of the cyclopentadienyl ligand.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to the presence of the cyclopentadienyl ligand, which imparts distinct chemical characteristics and reactivity.
Eigenschaften
CAS-Nummer |
1003-26-5 |
|---|---|
Molekularformel |
C5H5ClHg |
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
chloro(cyclopenta-2,4-dien-1-yl)mercury |
InChI |
InChI=1S/C5H5.ClH.Hg/c1-2-4-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
BMEOHXOBBNNKMR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(C=C1)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


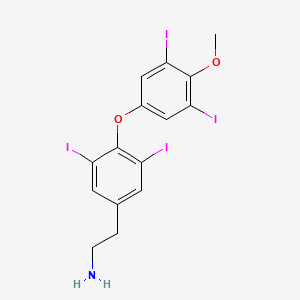



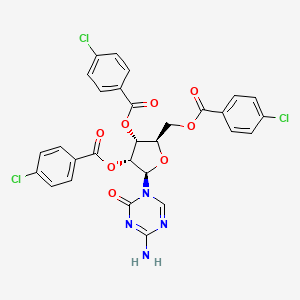
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
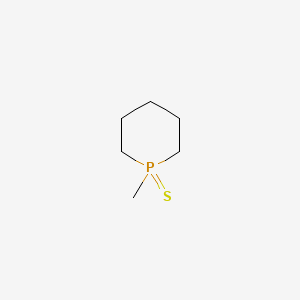
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
